![molecular formula C4H8N4O B595843 N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine CAS No. 1210505-82-0](/img/structure/B595843.png)
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
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Overview
Description
“N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is a compound with the CAS Number: 1210505-82-0 and a molecular weight of 128.13 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, involves the formation of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is represented by the linear formula C4H8N4O . The molecule consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Physical And Chemical Properties Analysis
“N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is a solid at room temperature . The predicted boiling point is 210.3±23.0 °C, and the predicted density is 1.312±0.06 g/cm3 . The predicted pKa value is 2.72±0.39 .Scientific Research Applications
Anti-Infective Agents
1,2,4-oxadiazoles, a class of compounds to which N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown promise in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
Antioxidant Activity
Compounds similar to N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine have been tested for their antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Anti-COX Activity
COX, or cyclooxygenase, is an enzyme that plays a key role in the inflammatory response. Some 1,3,4-oxadiazole derivatives have been tested for their anti-COX activity , suggesting potential use in the treatment of inflammatory conditions.
Anticancer Activity
Certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity . This suggests that N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine could potentially be explored for similar applications.
Second-Order Nonlinear Optical (NLO) Properties
1,3,4-oxadiazole derivatives have been investigated for their second-order NLO properties . These properties are important in the field of optoelectronics, including applications in optical switching and modulation devices.
Drug Discovery
The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . They constitute important heterocyclic scaffolds in many marketed drugs .
Future Directions
Oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, have shown potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles.
Mechanism of Action
Target of Action
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, also known as N2,N2-Dimethyl-1,3,4-oxadiazole-2,5-diamine, is a compound with potential anti-infective properties Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . In the context of oxadiazoles, they have been studied for their potential to inhibit cyclooxygenase , which is an enzyme involved in the inflammatory response.
Biochemical Pathways
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may affect the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Result of Action
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVJELKKWYDQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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